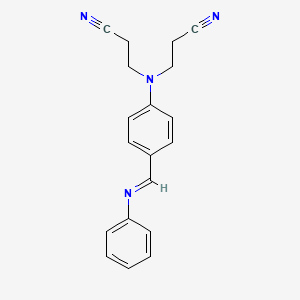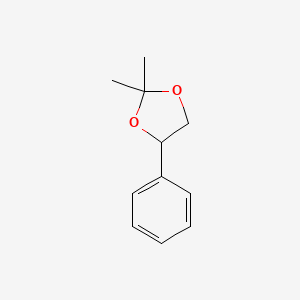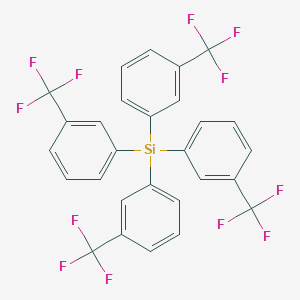
Tetrakis(3-(trifluoromethyl)phenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(3-(trifluoromethyl)phenyl)silane is a chemical compound with the molecular formula C28H16F12Si. It is characterized by the presence of four 3-(trifluoromethyl)phenyl groups attached to a central silicon atom. This compound is notable for its unique structural properties and its applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-(trifluoromethyl)phenyl)silane typically involves the reaction of silicon tetrachloride with 3-(trifluoromethyl)phenylmagnesium bromide. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(3-(trifluoromethyl)phenyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form different silicon-containing species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, organometallic reagents, and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or THF and may require catalysts such as palladium or copper.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used, often in the presence of a catalyst.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include reduced silicon species.
Wissenschaftliche Forschungsanwendungen
Tetrakis(3-(trifluoromethyl)phenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of specialty materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which Tetrakis(3-(trifluoromethyl)phenyl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom acts as a central hub for various transformations, facilitating the formation of new bonds and the introduction of functional groups. The trifluoromethyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects, which can influence the overall reaction pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis(4-(trifluoromethyl)phenyl)silane
- Tetrakis(3-fluorophenyl)silane
- Tetrakis(pentafluorophenyl)silane
Uniqueness
Tetrakis(3-(trifluoromethyl)phenyl)silane is unique due to the specific positioning of the trifluoromethyl groups on the phenyl rings. This positioning can influence the compound’s reactivity and stability compared to other similar compounds. Additionally, the presence of multiple trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable reagent in various chemical transformations.
Eigenschaften
CAS-Nummer |
595-88-0 |
|---|---|
Molekularformel |
C28H16F12Si |
Molekulargewicht |
608.5 g/mol |
IUPAC-Name |
tetrakis[3-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C28H16F12Si/c29-25(30,31)17-5-1-9-21(13-17)41(22-10-2-6-18(14-22)26(32,33)34,23-11-3-7-19(15-23)27(35,36)37)24-12-4-8-20(16-24)28(38,39)40/h1-16H |
InChI-Schlüssel |
LNGWRWMKIUGPND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[Si](C2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)



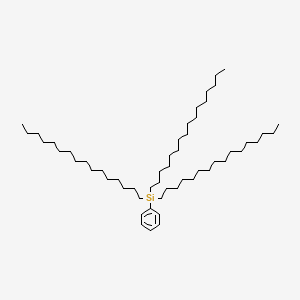
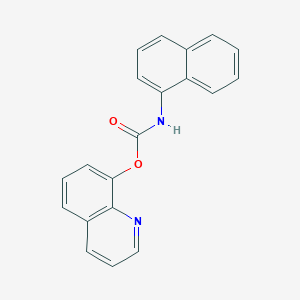

![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B11947719.png)
